molecular formula C6H12O6 B12061628 (+)-Galactose-13C6; D-(+)-Galactose-13C6; Galactose-13C6

(+)-Galactose-13C6; D-(+)-Galactose-13C6; Galactose-13C6

Cat. No.: B12061628
M. Wt: 186.11 g/mol
InChI Key: WQZGKKKJIJFFOK-QCUDSKIKSA-N
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Description

(+)-Galactose-13C6, also known as D-(+)-Galactose-13C6 or simply Galactose-13C6, is a stable isotopically labeled form of galactose where all six carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in metabolic research to trace the pathways and fluxes of galactose in biological systems through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Galactose-13C6 typically involves the incorporation of carbon-13 into the galactose molecule. One common method is the fermentation of glucose-13C6 using microorganisms that convert glucose to galactose. The reaction conditions often include controlled pH, temperature, and nutrient supply to optimize the yield of galactose-13C6.

Industrial Production Methods

Industrial production of (+)-Galactose-13C6 involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to efficiently convert glucose-13C6 to galactose-13C6. The process includes fermentation, extraction, and purification steps to obtain high-purity galactose-13C6 suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(+)-Galactose-13C6 undergoes various chemical reactions, including:

    Oxidation: Galactose-13C6 can be oxidized to galactonic acid-13C6 using oxidizing agents such as nitric acid or bromine water.

    Reduction: It can be reduced to galactitol-13C6 using reducing agents like sodium borohydride.

    Substitution: Galactose-13C6 can participate in substitution reactions to form derivatives such as galactosides.

Common Reagents and Conditions

    Oxidation: Nitric acid, bromine water, and other oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.

    Substitution: Various alcohols or amines in the presence of catalysts or under specific pH conditions.

Major Products

    Oxidation: Galactonic acid-13C6

    Reduction: Galactitol-13C6

    Substitution: Galactosides and other derivatives

Scientific Research Applications

(+)-Galactose-13C6 has numerous applications in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.

    Biology: Helps in studying the role of galactose in cellular processes and its metabolism in different organisms.

    Medicine: Used in research on galactosemia, a genetic disorder affecting galactose metabolism.

    Industry: Employed in the production of labeled biomolecules for research and diagnostic purposes.

Mechanism of Action

The mechanism of action of (+)-Galactose-13C6 involves its incorporation into metabolic pathways where it behaves similarly to natural galactose. The carbon-13 isotope allows researchers to track its movement and transformation within biological systems using NMR spectroscopy and mass spectrometry. This helps in identifying metabolic intermediates and understanding the dynamics of galactose metabolism.

Comparison with Similar Compounds

Similar Compounds

    D-Glucose-13C6: Another isotopically labeled sugar used in metabolic studies.

    D-Fructose-13C6: Used to study fructose metabolism.

    D-Mannose-13C6: Employed in research on mannose metabolism.

Uniqueness

(+)-Galactose-13C6 is unique due to its specific role in studying galactose metabolism. Unlike glucose-13C6 or fructose-13C6, which are more commonly studied sugars, galactose-13C6 provides insights into the unique pathways and disorders associated with galactose. Its use is crucial in understanding diseases like galactosemia and in developing targeted therapies.

Properties

Molecular Formula

C6H12O6

Molecular Weight

186.11 g/mol

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

WQZGKKKJIJFFOK-QCUDSKIKSA-N

Isomeric SMILES

[13CH2]([13C@@H]1[13C@@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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